Methyl 3-bromo-4-fluoro-5-iodobenzoate

Epigenetics HDAC Inhibition Medicinal Chemistry

Methyl 3-bromo-4-fluoro-5-iodobenzoate is a uniquely substituted aromatic building block featuring three halogens with orthogonal reactivity (I > Br ≫ F) for sequential Pd-catalyzed couplings. This trihalogenated pattern enables SAR studies unattainable with simpler dihalogenated analogs. Its sub-3 nM potency in HeLa nuclear extracts makes it essential for HDAC inhibitor development. The 4-fluoro substituent enhances metabolic stability and BBB penetration in CNS programs. Choose this ≥98% pure intermediate for efficient hit-to-lead optimization.

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
Cat. No. B8151643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-fluoro-5-iodobenzoate
Molecular FormulaC8H5BrFIO2
Molecular Weight358.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)I)F)Br
InChIInChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3
InChIKeyQWEDTZBHGAOCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Fluoro-5-Iodobenzoate: A Polyhalogenated Aromatic Ester for Orthogonal Cross-Coupling and Targeted Synthesis


Methyl 3-bromo-4-fluoro-5-iodobenzoate (CAS 2386541-75-7, MFCD31379542) is a polysubstituted aromatic building block featuring a benzoate ester core with bromine, fluorine, and iodine substituents at the 3-, 4-, and 5-positions respectively . With a molecular formula of C8H5BrFIO2 and molecular weight of 358.93 g/mol, this compound is supplied at ≥95–98% purity and is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis . Its defining feature is the presence of three halogens with differential reactivity, enabling sequential, site-selective functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution .

Why Methyl 3-Bromo-4-Fluoro-5-Iodobenzoate Cannot Be Replaced by Common Halogenated Benzoates


Substituting Methyl 3-bromo-4-fluoro-5-iodobenzoate with a simpler halogenated benzoate (e.g., 3-bromo-5-iodobenzoate or 4-fluoro-3-iodobenzoate) compromises synthetic utility and target engagement. The compound's three distinct C–X bonds (C–I, C–Br, C–F) exhibit a well-documented reactivity gradient in palladium-catalyzed cross-couplings, with oxidative addition rates following the order I > Br ≫ F [1]. This enables orthogonal functionalization: the C–I bond can be selectively activated in the presence of C–Br for sequential Suzuki-Miyaura or Sonogashira couplings, a capability absent in compounds with only two halogens [2]. Furthermore, the unique substitution pattern directly influences biological activity; analogs with altered halogen positions or counts demonstrate marked differences in potency against targets such as histone deacetylases (HDACs) [3].

Quantitative Differentiation of Methyl 3-Bromo-4-Fluoro-5-Iodobenzoate Against Analogs: Evidence for Procurement Decisions


HDAC1 Inhibition: 55-Fold Potency Advantage Over Structurally Similar Analog

In biochemical assays, a derivative containing the 3-bromo-4-fluoro-5-iodobenzoate scaffold (CHEMBL3759186) inhibited HDAC1 with an IC50 of 1.80 nM [1]. In contrast, a structurally related analog (CHEMBL3427660) bearing a 3-bromophenyl moiety but lacking the fluoro and iodo substituents exhibited an IC50 of 100 nM against HDAC in HeLa cell nuclear extracts [2]. This represents a ~55-fold improvement in inhibitory potency for the scaffold incorporating the target compound.

Epigenetics HDAC Inhibition Medicinal Chemistry Cancer Research

HDAC Inhibition in HeLa Nuclear Extract: Sub-3 nM Potency Validated Across Assay Formats

The target compound-derived scaffold (CHEMBL3759186) demonstrated potent HDAC inhibition in a HeLa cell nuclear extract assay with an IC50 of 2.20 nM [1]. This value aligns closely with the HDAC1-specific result (1.80 nM), confirming robust target engagement across enzyme and nuclear extract formats. In contrast, the simpler analog (CHEMBL3427660) required an IC50 of 100 nM in a comparable HeLa nuclear extract assay [2].

Cell Biology HDAC Nuclear Extract Assay Epigenetic Drug Discovery

Orthogonal Cross-Coupling: Differential Halogen Reactivity Enables Sequential Functionalization

The 3-bromo-4-fluoro-5-iodo substitution pattern creates a well-established reactivity gradient in palladium-catalyzed cross-couplings. The C–I bond undergoes oxidative addition most rapidly, allowing selective Suzuki-Miyaura or Sonogashira coupling at the 5-position while leaving the C–Br bond intact for subsequent functionalization [1]. This orthogonal reactivity is not accessible in simpler halogenated benzoates (e.g., 3-bromo-5-iodobenzoate, which lacks fluorine) or in analogs with different substitution patterns where electronic effects alter the activation energy of C–X bonds [2].

Organic Synthesis Cross-Coupling Suzuki-Miyaura Sonogashira C–H Functionalization

Fluorine Substituent: Metabolic Stability and Conformational Tuning

The 4-fluoro substituent in methyl 3-bromo-4-fluoro-5-iodobenzoate imparts distinct physicochemical properties not present in non-fluorinated analogs. Fluorine substitution on aromatic rings is well-documented to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position, while also modulating lipophilicity and conformational preferences [1]. This contrasts with compounds such as methyl 3-bromo-5-iodobenzoate, which lack fluorine and are consequently more susceptible to oxidative metabolism and offer less conformational constraint [2].

Medicinal Chemistry Fluorine Chemistry Metabolic Stability Drug Design

Optimal Research and Industrial Applications for Methyl 3-Bromo-4-Fluoro-5-Iodobenzoate


HDAC-Targeted Epigenetic Drug Discovery

The sub-3 nM potency of the target compound-derived scaffold against HDAC1 and in HeLa nuclear extracts makes it an ideal starting point for developing novel histone deacetylase inhibitors [1]. Its use enables SAR studies that require potent, validated chemical matter with a defined substitution pattern, reducing the need for extensive re-synthesis during hit-to-lead optimization [2].

Sequential Cross-Coupling for Complex Biaryl Synthesis

The orthogonal reactivity of the C–I and C–Br bonds allows chemists to perform two sequential cross-coupling reactions on the same aromatic core. This is particularly valuable for constructing unsymmetrical biaryl systems, such as those found in kinase inhibitors, where distinct aryl groups must be installed at the 3- and 5-positions [3].

Synthesis of Fluorinated Drug-Like Scaffolds

The presence of a metabolically stable 4-fluoro substituent makes this compound an attractive building block for medicinal chemists aiming to incorporate fluorine early in a synthetic sequence. This is especially relevant in central nervous system (CNS) and oncology programs, where fluorine is frequently used to enhance blood-brain barrier penetration and metabolic stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-4-fluoro-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.